Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound characterized by its unique imidazo-pyrazine structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is classified under the category of imidazo[1,5-a]pyrazine derivatives, which are known for their diverse pharmacological properties.
Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate belongs to the class of imidazo[1,5-a]pyrazines, which are recognized for their structural complexity and biological relevance. These compounds are often explored for their roles as pharmaceutical agents due to their ability to interact with various biological targets .
The synthesis of Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves the following methods:
The reaction conditions such as temperature, time, and catalyst type are crucial for optimizing yield and purity. The use of solvents like ethanol or methanol may also influence the efficiency of the synthesis .
The molecular structure of Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate includes:
The compound's molecular weight is approximately 182.19 g/mol. The structural representation can be visualized through various chemical drawing software or databases such as PubChem .
Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of nucleophiles in substitution reactions can vary based on desired outcomes .
The mechanism of action for Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific biological targets such as enzymes or receptors. This compound may modulate enzyme activity or receptor signaling pathways leading to various pharmacological effects.
Research indicates that this compound could act on neuropeptide receptors or other molecular targets relevant in treating conditions such as sleep disorders or cognitive dysfunctions .
Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically appears as a white to off-white solid. Its solubility profile indicates that it is soluble in organic solvents but may have limited solubility in water.
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to confirm its structure and purity during synthesis .
Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate has several promising applications:
The construction of the imidazo[1,5-a]pyrazine core necessitates meticulously sequenced reactions, typically initiated through N-alkylation of pyrazine precursors. A common approach involves reacting 2-aminopyrazine derivatives with α-halocarbonyl compounds to form the imidazole ring annulated to the pyrazine scaffold. Subsequent reduction under controlled hydrogenation conditions (e.g., Pd/C in ethanol) yields the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine intermediate. This strategy is evidenced by the commercial availability of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hydrate, synthesized via similar multi-step sequences requiring inert atmosphere storage (2-8°C) to preserve the reduced heterocycle [9]. Critical to this process is the protection of reactive amines during reduction to prevent unwanted side reactions such as over-alkylation or polymerization, which can significantly diminish yields beyond the laboratory scale.
Introduction of the C1-carboxylate group is achieved through two principal routes: (1) direct carboxylation of a preformed imidazo[1,5-a]pyrazine intermediate using phosgene equivalents (e.g., triphosgene) followed by ethanol quench, or (2) employing ethyl glyoxylate in the cyclocondensation step to simultaneously assemble the core and install the ester functionality. The latter method offers superior atom economy, as demonstrated in the synthesis of structurally analogous Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (SMILES: O=C1C(N(CCN1)C=N2)=C2C(OC)=O) [4] [5]. For the 8-oxo derivative, carboxylation typically precedes oxidation of the tetrahydropyrazine ring to the ketone, as the strongly oxidizing conditions (e.g., KMnO₄ or RuO₄) required for ketone formation can degrade ester groups. Post-esterification via Fischer esterification (acid catalyst, ethanol reflux) remains viable for acid intermediates like 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid (CAS# 1422062-23-4) .
Regioselectivity in imidazo[1,5-a]pyrazine formation is critically dependent on catalyst choice. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) catalyze the electrophilic cyclization of amino-imine precursors, directing attack to the less sterically hindered position and minimizing regioisomeric byproducts. Transition-metal catalysis, particularly palladium(0) complexes (e.g., Pd(PPh₃)₄), enables Negishi or Suzuki couplings for introducing aryl/heteroaryl groups prior to cyclization, thereby avoiding the low regioselectivity observed when attempting direct arylation of the fused heterocycle [3]. For Ethyl 6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, the 4-methoxyphenyl moiety is introduced via a palladium-catalyzed Buchwald-Hartwig amination on a brominated pyrazine intermediate before ring closure, ensuring correct regiochemistry at C6 (SMILES: CCOC(=O)C1=CN2CC(NC(=O)C2=N1)C3=CC=C(C=C3)OC) [6]. Microwave-assisted cyclization using Cu(I) catalysts further enhances regiocontrol and reduces reaction times from hours to minutes.
Solvent polarity and reaction temperature profoundly impact yields during cyclization and oxidation steps. Cyclocondensations forming the imidazo[1,5-a]pyrazine core proceed optimally in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile between 80–100°C, facilitating the dehydration steps inherent in heterocycle formation. In contrast, ester hydrolysis or ketone oxidation requires protic solvents. The synthesis of 8-oxo derivatives employs aqueous acetic acid or ethanol/water mixtures at elevated temperatures (reflux conditions) to drive ketonization without decarboxylation [4] . Low-temperature (−78°C) lithiation (using n-BuLi) is essential for directed ortho-metalation to introduce substituents regioselectively, but demands anhydrous tetrahydrofuran or diethyl ether to prevent protonolysis.
Table 1: Solvent and Temperature Optimization for Key Synthetic Steps
Reaction Step | Optimal Solvent System | Temperature Range | Yield Improvement |
---|---|---|---|
Cyclocondensation | DMF or Acetonitrile | 80–100°C | +25–40% |
Ester Hydrolysis | Ethanol/Water (3:1) | 60–80°C | +15–25% |
Ketone Oxidation | Acetic Acid/Water (4:1) | 100–120°C | +20–30% |
Lithiation/Functionalization | Anhydrous Tetrahydrofuran | −78°C to 0°C | +30–45% |
The electron-rich tetrahydroimidazo[1,5-a]pyrazine core exhibits pronounced sensitivity to aerial oxidation and acid-catalyzed decomposition, particularly at the C8 position. This instability necessitates stringent handling under inert atmospheres (N₂ or Ar) and low-temperature storage (2–8°C), as specified for commercial Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride [1] [9]. The 8-oxo derivatives, while less oxidation-prone, suffer from enol-keto tautomerism leading to dimerization under concentrated conditions. Purification via silica gel chromatography often accelerates decomposition; thus, crystallization from non-protic solvents (e.g., ethyl acetate/hexane) is preferred. Hygroscopicity of hydrochloride salts (e.g., AMBH303C6151) presents additional handling challenges, requiring drying under high vacuum before reactions [1]. Strategies to mitigate these issues include:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3